(2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-14-5-7-16(25-2)18-19(14)27-20(21-18)23-11-9-22(10-12-23)17(24)8-6-15-4-3-13-26-15/h3-8,13H,9-12H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBMOWMNPWFLKG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the intermediate compound.
Thiophene Addition: Finally, the intermediate is coupled with a thiophene derivative through a condensation reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
*Calculated based on molecular formula.
Key Observations:
- Benzothiazole vs. Other Cores : The target compound’s benzothiazole core is shared with compounds in and . Modifications like 4-methoxy-7-methyl (target) vs. 4,7-dimethoxy () or 6-fluoro () influence electronic and steric properties .
- Piperazine Linker : All analogs utilize a piperazine bridge, but terminal groups vary (e.g., pyridine in vs. thiophene in the target). Piperazine enhances solubility and enables hydrogen bonding .
- Enone System: The α,β-unsaturated ketone in the target is analogous to chalcones () but differs in terminal groups (thiophene vs. bromophenyl) .
Spectral Data Comparison
The target’s spectral profile would resemble (8e) due to shared benzothiazole and piperazine motifs but differ in the thiophene vs. pyridine signals.
Biological Activity
The compound (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. It contains a benzothiazole moiety, a piperazine ring, and a thiophene group, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing benzothiazole and piperazine scaffolds have been reported to show promising activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | |
| Compound B | HCT-116 | 0.19 | |
| This compound | MCF-7 | TBD | TBD |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Similar benzothiazole derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease:
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound C | AChE | 6.28 ± 0.003 | |
| Compound D | Urease | 1.21 ± 0.005 |
These results indicate that the compound may have therapeutic applications in treating conditions related to these enzymes, such as Alzheimer's disease and gastric ulcers.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and modulating p53 expression levels.
- Enzyme Interaction : The structural components of the compound allow it to interact with active sites of enzymes like AChE and urease, inhibiting their functions effectively.
- Cell Cycle Arrest : Flow cytometry studies have shown that similar compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical settings:
- Study on MCF-7 Cells : A derivative similar to the target compound was tested on MCF-7 cells, showing an IC50 value significantly lower than doxorubicin, indicating greater potency as an anticancer agent.
- In Vivo Studies : Preliminary in vivo studies on animal models using related benzothiazole derivatives demonstrated reduced tumor growth rates compared to control groups.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step protocols, including:
- Condensation : Reacting intermediates like 4-substituted phenyl-1,3-thiazol-2-amines with benzoxazinone derivatives under reflux in ethanol (70–80°C, 6–8 hours) .
- Cyclization : Using bromine as a catalyst for thiazole ring formation .
- Purification : Recrystallization from DMF–EtOH (1:1) mixtures to achieve >95% purity . Key yields: 65–80% for final steps, confirmed by spectral analysis (¹H/¹³C NMR, FT-IR) .
Q. How to characterize the compound’s structural and stereochemical configuration?
- Single-crystal X-ray diffraction : Resolve the (2E)-configuration and piperazine-thiophene spatial arrangement. Parameters: Mo-Kα radiation (λ = 0.71073 Å), R factor = 0.058, data-to-parameter ratio = 14.1 .
- NMR/MS : Confirm methoxy (δ 3.8–4.1 ppm in ¹H NMR) and benzothiazole (m/z 320–340 in MS) groups .
Advanced Research Questions
Q. How to analyze structure-activity relationships (SAR) for biological activity?
- Substituent modification : Vary methoxy, methyl (benzothiazole), and thiophene groups to assess anti-mycobacterial activity (e.g., IC₅₀ values against M. tuberculosis H37Rv) .
- Assay design : Use microplate Alamar Blue assays (minimum inhibitory concentration, MIC) under aerobic conditions (37°C, 7 days) .
Q. How to resolve contradictions in bioactivity data across studies?
- Variables to control :
Q. What computational methods predict reactivity and target interactions?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (∆E ≈ 4.2 eV) for charge-transfer properties .
- Molecular docking : Use AutoDock Vina to model binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK; binding affinity ≤−8.5 kcal/mol) .
Q. How to ensure enantiomeric purity during synthesis?
- Chiral chromatography : Use Chiralpak IA columns (hexane:isopropanol = 90:10, 1 mL/min) to separate (E)-isomers.
- Circular Dichroism (CD) : Validate purity via Cotton effects at 250–300 nm (Δε ≥ 1.5) .
Q. How to optimize reaction yields for scaled synthesis?
- Parameter screening :
| Condition | Optimal Range |
|---|---|
| Catalyst | Bromine (0.5–1.0 equiv.) |
| Solvent | Ethanol > DMF (polar aprotic solvents reduce byproducts) |
| Temperature | 70–80°C (lower temps favor selectivity) |
Q. What challenges arise in X-ray crystallography for this compound?
- Crystal quality : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals (0.2 × 0.2 × 0.1 mm³).
- Data collection : High redundancy (≥4) mitigates weak diffraction from flexible piperazine-thiophene bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
